Nonacosanal
Description
Properties
CAS No. |
72934-04-4 |
|---|---|
Molecular Formula |
C29H58O |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
nonacosanal |
InChI |
InChI=1S/C29H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30/h29H,2-28H2,1H3 |
InChI Key |
AUSHGUYKHVWAKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Occurrence and Distribution of Nonacosanal in Eukaryotic Organisms
Plant Kingdom Distribution
Environmental and Developmental Modulation of Cuticular this compound Content
Phytohormonal Regulation of Biosynthesis and Accumulation
Identification in Plant Extracts (non-wax specific)
This compound has been identified as a chemical constituent in a variety of plant species through the analysis of their extracts. These findings highlight its distribution across different plant families.
Phytochemical studies of hexane (B92381), chloroform, and methanol (B129727) extracts from the leaves of Psychotria viridis led to the identification of this compound among other compounds like triterpenes, steroids, and alkaloids. nih.govacs.org Similarly, it was detected in hexane extracts from the leaves and stems of Chamaenerion latifolium. mdpi.com Analysis of ethanolic extracts from the essential oil of Sanguisorba officinalis also revealed the presence of this compound. academie-sciences.fr
Further research has documented this compound in the peel extracts of different banana species (Musa spp.). doi.orgresearchgate.net It was also found in n-hexane and dichloromethane (B109758) (DCM) extracts of the aerial parts of Echinacea purpurea, where it constituted 0.75% of the DCM extract. researchgate.net Additionally, the PubChem database reports the presence of this compound in Solanum tuberosum (potato). nih.gov
Table 1: Identification of this compound in Various Plant Extracts
| Plant Species | Part(s) Studied | Extraction Method/Solvent | Reference(s) |
|---|---|---|---|
| Psychotria viridis | Leaves | Hexane, Chloroform, Methanol Extraction | nih.govacs.org |
| Chamaenerion latifolium | Leaves and Stems | Maceration with Hexane | mdpi.com |
| Sanguisorba officinalis | Not specified | Ethanolic Extraction (Essential Oil) | academie-sciences.fr |
| Musa spp. (Banana) | Peel | Maceration with 95% Ethanol | doi.orgresearchgate.net |
| Echinacea purpurea | Aerial Parts | n-hexane and Dichloromethane (DCM) | researchgate.net |
Arthropod Kingdom Distribution
In arthropods, particularly insects, this compound is a component of the outer protective layer known as the cuticle.
This compound is found within the species-specific mixture of cuticular hydrocarbons (CHCs) that cover the external surface of insects. nih.gov These lipids, secreted by specialized cells called oenocytes, primarily serve to protect the insect from desiccation. nih.gov The composition of these CHCs, including the presence and relative abundance of compounds like this compound, can be analyzed using gas chromatography-mass spectrometry (GC-MS). researchgate.net Studies on several Drosophila species have confirmed that this compound is a component of their CHC profiles. researchgate.netbiorxiv.org
Beyond their protective function, CHCs are crucial signaling molecules in a wide variety of insect chemical communication systems, acting as pheromones that mediate intraspecific interactions. nih.govnih.gov They are key to attracting mates for courtship and indicating receptivity, fertility, and mating status. nih.gov
While CHC profiles as a whole are known to function as contact sex pheromones, the specific behavioral role of this compound as an individual pheromone component is an area of ongoing research. nih.govsaspublishers.com The blend and ratio of different CHCs, including aldehydes like this compound, create a specific chemical signature. This signature can influence behaviors such as mate recognition. nih.gov For example, changes in the CHC profile, which can include variations in the amount of this compound, have been linked to mating success in Drosophila species. researchgate.net However, a direct, isolated behavioral effect attributed solely to this compound has not been explicitly detailed in the reviewed literature.
The expression of this compound in insect cuticles is not static and can be significantly influenced by environmental factors, most notably temperature. researchgate.net Studies on three closely related Drosophila species adapted to different climates—D. ezoana (cold-adapted), D. novamexicana (warm-adapted), and D. virilis (cosmopolitan)—have demonstrated species-specific plasticity in this compound production in response to rearing temperature. researchgate.netbiorxiv.org
In D. novamexicana, individuals reared at cooler temperatures (15°C and 20°C) produced significantly higher amounts of this compound compared to those reared at warmer temperatures. researchgate.net Conversely, in D. virilis, adults that developed at 15°C and 20°C displayed lower levels of this compound compared to those at 25°C. researchgate.netbiorxiv.org These temperature-dependent shifts in the CHC profile, including the relative abundance of this compound, are linked to adaptations to different thermal niches and can impact mating behaviors. researchgate.netbiorxiv.org
Table 2: Effect of Rearing Temperature on this compound Levels in Drosophila Species
| Species | Rearing Temperature | Relative this compound Level | Reference(s) |
|---|---|---|---|
| Drosophila novamexicana | 15°C and 20°C | Higher | researchgate.net |
| Drosophila novamexicana | 25°C and 30°C | Lower | researchgate.net |
| Drosophila virilis | 15°C and 20°C | Lower | researchgate.netbiorxiv.org |
Role in Insect Chemical Communication Systems
Pheromone Composition and Behavioral Ecology
Other Biological Sources
Current research primarily documents the occurrence of this compound in plants and arthropods. As of the latest review of scientific literature, its identification in other eukaryotic groups such as fungi, vertebrates, or marine organisms has not been reported. nih.govmdpi.comfrontiersin.org
Biosynthesis and Enzymatic Pathways of Nonacosanal
Pathways within Plant Cuticular Wax Biosynthesis
The formation of nonacosanal in plants is an integral part of the synthesis of cuticular wax, a protective layer on the surface of terrestrial plants. frontiersin.org This process involves the creation of very-long-chain fatty acids (VLCFAs) and their subsequent modification. frontiersin.org
The journey to this compound begins with the production of C16 and C18 fatty acids. nih.gov These initial fatty acids undergo a process of elongation in the endoplasmic reticulum, where fatty acid elongase (FAE) complexes add two-carbon units in a cyclical process to create VLCFAs. researchgate.netnih.gov This elongation cycle consists of four key reactions: condensation, reduction, dehydration, and another reduction. nih.gov The 3-ketoacyl-CoA synthase (KCS) enzyme is a critical component of the FAE complex, as it determines the final chain length of the VLCFA. researchgate.net
Once the VLCFA precursors are formed, they are directed into one of two main pathways for wax biosynthesis: the acyl-reduction pathway or the decarbonylation pathway. researchgate.netnumberanalytics.com this compound is a product of the decarbonylation pathway. annualreviews.org
In the decarbonylation pathway, a fatty acyl-CoA reductase first reduces a very-long-chain acyl-CoA to a fatty aldehyde. researchgate.netnumberanalytics.com In the case of this compound, this would be the reduction of nonacosanoyl-CoA. Subsequently, an aldehyde decarbonylase acts on the fatty aldehyde, removing a carbonyl group to produce an odd-chained alkane. researchgate.net While the primary products of this pathway are alkanes, the fatty aldehydes themselves, such as this compound, are key intermediates and can accumulate as components of the cuticular wax. frontiersin.organnualreviews.org The plant aldehyde decarbonylase is thought to be a non-heme iron membrane protein. acs.org
The biosynthesis of cuticular wax is under tight genetic control. In the model plant Arabidopsis thaliana, numerous genes, designated as eceriferum (CER), have been identified to regulate different steps of wax production. cdnsciencepub.com For instance, mutations in the CER1 gene can lead to alterations in the alkane-forming pathway, affecting the conversion of aldehydes to alkanes. semanticscholar.org The CER4 gene is involved in the reduction of fatty aldehydes to primary alcohols, and its mutation can impact the levels of aldehydes and alcohols in the wax. cdnsciencepub.com The expression of these genes can be influenced by environmental factors such as light and humidity. frontiersin.org
| Gene | Function in Wax Biosynthesis | Reference |
| CER1 | Involved in the decarbonylation of fatty aldehydes to alkanes. | semanticscholar.org |
| CER2 | May encode an elongase that regulates the elongation of very-long-chain fatty acids. | cdnsciencepub.com |
| CER3 | Affects the chain length of alkanes. | cdnsciencepub.com |
| CER4 | Involved in the reduction of fatty aldehydes to primary alcohols. | cdnsciencepub.com |
Decarbonylation Pathway of Fatty Aldehydes
Proposed Biosynthetic Routes in Insect Chemical Signaling
Cuticular hydrocarbons, including aldehydes like this compound, are crucial for chemical communication in insects, playing roles in species and mate recognition. researchgate.net The biosynthesis of these compounds in insects also starts from fatty acids. researchgate.net It is proposed that insects utilize a P450-type enzyme for the decarbonylation of fatty aldehydes. acs.org While the specific pathways for this compound synthesis in many insect species are still under investigation, the general mechanism involves the modification of fatty acids produced by the insect. The olfactory system of insects is highly sensitive to these chemical cues, though the exact signal transduction mechanisms are still a subject of research. nih.gov
Potential for Microbial Biosynthesis Pathways
While the primary focus of this compound research has been on plants and insects, there is emerging evidence of its presence in microorganisms. For example, this compound has been identified as a component of the essential oil of Sanguisorba officinalis. nih.govfrontiersin.org It has also been detected in extracts of Echinacea purpurea. mdpi.com The biosynthetic pathways in these microorganisms are not yet fully elucidated but may involve processes similar to those in plants, starting from fatty acid precursors. Some bacteria are known to produce long-chain alkanes and alkenes through various enzymatic pathways, including decarbonylation and head-to-head condensation of fatty acids. oup.com For instance, cyanobacteria possess a soluble non-heme di-iron oxygenase that functions as an aldehyde-deformylating oxygenase, converting fatty aldehydes into alkanes. acs.org The presence of this compound in some microbial species suggests the potential for harnessing these organisms for the biotechnological production of this and other long-chain aldehydes.
Ecological and Biological Functions of Nonacosanal
Role in Plant Physiology and Defense Mechanisms
Nonacosanal is a key component of the epicuticular wax that coats the surfaces of many plants. This waxy layer serves as a crucial interface between the plant and its environment, providing protection against various biotic and abiotic challenges.
Abiotic Stress Tolerance (e.g., desiccation, temperature, drought)
The epicuticular wax, containing this compound, forms a hydrophobic barrier that is essential for preventing non-stomatal water loss. researchgate.netphcogres.com This is particularly critical for plant survival under conditions of drought and high temperatures. numberanalytics.comresearchgate.netmedcraveonline.com The presence and composition of these waxes, including aldehydes like this compound, can significantly enhance a plant's resistance to desiccation. researchgate.netnih.govmdpi.comusp.brfrontiersin.org
Research has shown a correlation between the amount of epicuticular wax and drought resistance in plants like sorghum. researchgate.net In wallflowers, tetraploid-induced plants exhibited increased expression of genes involved in cuticular wax biosynthesis, including those for aldehydes, leading to improved drought tolerance. nih.gov These plants had a greater content of epicuticular wax, which reduced cuticle permeability and water loss. nih.gov Similarly, studies in Arabidopsis have demonstrated that alkanes, which are closely related biochemically to aldehydes, are crucial for drought tolerance. mdpi.com The quantity of these very-long-chain fatty acid derivatives often increases in response to water deficit. peerj.com
Temperature stress also influences the composition of cuticular waxes. researchgate.net In some plant species, the relative abundance of certain wax components, including aldehydes, can change in response to varying temperatures, which is believed to be an adaptive mechanism to maintain the integrity and function of the cuticular layer under thermal stress. researchgate.netbiorxiv.org
Table 1: Impact of Abiotic Stress on Cuticular Wax Components, Including this compound Precursors
| Plant Species | Abiotic Stressor | Observed Change in Cuticular Wax | Reference |
|---|---|---|---|
| Erysimum cheiri (Wallflower) | Drought | Upregulation of cuticular wax biosynthetic pathway genes (CER1, SHN1) in tetraploid plants, leading to increased epicuticular wax content. | nih.gov |
| Arabidopsis thaliana | Drought | Increased levels of alkanes, key components for drought resistance. | mdpi.com |
| Sorghum | Drought | Higher epicuticular wax content correlated with increased drought resistance. | researchgate.net |
Biotic Interactions and Pathogen Resistance
The plant cuticle, with this compound as a component, provides the first line of defense against a wide array of pathogens. frontiersin.org This physical barrier can prevent fungal spores from adhering to the plant surface and germinating, and can also deter insect herbivores. nih.govvt.edunih.govresearchgate.net The structural integrity and chemical composition of the wax layer are critical for this protective function. frontiersin.orgnih.govnih.gov
Plants have evolved complex defense mechanisms, and the cuticle is an integral part of this system. nih.gov Nonhost resistance, the ability of a plant species to resist all genetic variants of a particular pathogen, relies on a combination of pre-formed barriers and induced defense responses. frontiersin.orgnih.gov The cuticular waxes contribute to this by creating a surface that is inhospitable to many potential pathogens.
Antimicrobial Activity against Plant and Livestock Pathogens
Beyond its role as a physical barrier, this compound and other related fatty aldehydes and acids can possess direct antimicrobial properties. While specific studies on the antimicrobial activity of pure this compound are limited, the broader class of fatty acid derivatives has been shown to be effective against various pathogens. researchgate.net For instance, derivatives of nonanoic acid have demonstrated activity against a range of bacteria and fungi. researchgate.net
The antimicrobial properties of plant extracts are often attributed to a complex mixture of compounds, including aldehydes, fatty acids, and terpenes. bvsalud.orgmdpi.commdpi.comnih.govkoreascience.kr These compounds can act synergistically to inhibit the growth of microorganisms. researchgate.net In the context of livestock, there is growing interest in using plant-derived compounds, including essential oils rich in aldehydes, as alternatives to traditional antibiotics for treating conditions like bovine mastitis. nih.govnih.govjidc.orgmdpi.com The antimicrobial activity of these compounds has been demonstrated against common livestock pathogens such as Staphylococcus aureus and Escherichia coli. cmu.ac.th
Table 2: Antimicrobial Potential of Plant-Derived Compounds
| Pathogen Type | Examples of Pathogens | Relevant Plant-Derived Compounds | Reference |
|---|---|---|---|
| Plant Pathogens | Fungi, Bacteria | Fatty acid derivatives, Aldehydes | researchgate.netmdpi.com |
| Livestock Pathogens | Staphylococcus aureus, Escherichia coli, Streptococcus spp. | Essential oils containing aldehydes and other compounds | nih.govjidc.orgcmu.ac.th |
Contributions to Insect Chemical Ecology
Insects utilize a sophisticated chemical language to navigate their environment and interact with each other. wikipedia.orgncsu.edu this compound is one of the many semiochemicals—chemicals that convey information—that play a vital role in insect behavior.
Chemo-Communication and Olfactory Perception
This compound can function as a pheromone or a component of a pheromonal blend in various insect species. Pheromones are chemical signals that trigger a specific behavioral or physiological response in members of the same species. wikipedia.orgnumberanalytics.com These signals are detected by specialized olfactory receptor neurons, often located on the antennae. ncsu.edufrontiersin.org
The chemical communication in insects is highly specific, and slight variations in the chemical composition of a pheromone blend can lead to different behavioral outcomes. mdpi.com this compound, as a volatile or semi-volatile compound, can be a component of sex pheromones, aggregation pheromones, or trail pheromones, depending on the insect species and the context of the interaction. numberanalytics.com The perception of these chemical cues is fundamental for mate recognition, foraging, and avoiding predators. frontiersin.org
Influence on Mating Behavior and Reproductive Fitness
Chemical signals, including aldehydes like this compound, are crucial for successful mating in many insect species. mdpi.comnih.gov These compounds can act as sex pheromones, attracting potential mates from a distance. numberanalytics.com The specific blend of cuticular hydrocarbons, which can include this compound, often signals the species, sex, and reproductive status of an individual. biorxiv.org
Insecticidal Properties and Pest Control Applications
This compound is a component of various plant extracts that exhibit significant insecticidal properties, highlighting its potential for use in pest control applications. horizonepublishing.com These plant-derived compounds, often referred to as bio-insecticides, offer an environmentally conscious alternative to synthetic pesticides. researchgate.netjournalajriz.com The modes of action for such natural compounds are varied, including repellency, antifeedant effects, inhibition of growth and development, and toxicity, which can ultimately lead to insect death. researchgate.netjournalajriz.com
Research into the chemical profile of Annona squamosa (custard apple) leaf extract has identified this compound as a minor constituent, accounting for 1.27% of the total compounds. horizonepublishing.com This extract has demonstrated potent insecticidal activities against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. horizonepublishing.com Studies have shown that the extract causes high mortality rates in larvae, deters feeding, and prevents egg hatching. horizonepublishing.com
Table 1: Bioactivity of Annona squamosa Leaf Extract (Containing this compound) against S. frugiperda
| Activity Type | Target Stage | Efficacy | Concentration |
|---|---|---|---|
| Larvicidal | 2nd & 3rd Instar Larvae | 85-100% mortality | 25 mg/ml |
| Antifeedant | Larvae | 82.37% inhibition | 16% |
| Ovicidal | Eggs | 100% activity | All tested concentrations |
Data sourced from a study on the insecticidal activity of A. squamosa leaf extract. horizonepublishing.com
Broader Biological System Interactions
Acetylcholinesterase Inhibition Mechanisms
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of both insects and vertebrates. epa.govnih.gov It functions by hydrolyzing the neurotransmitter acetylcholine (B1216132), a process essential for terminating nerve impulses and allowing neurons to return to a resting state. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junctions, causing hyperstimulation of receptors, which results in paralysis and ultimately death, particularly in insects. epa.govduke.edu This mechanism is the target of many commercial insecticides, including organophosphates and carbamates. epa.govnih.gov
The inhibition process typically involves the inhibitor binding to the active site of the AChE enzyme. duke.eduwikipedia.org For instance, organophosphates covalently bond to a serine residue in the enzyme's esteratic site, leading to irreversible or quasi-irreversible inactivation. duke.eduwikipedia.org
Some plant extracts have been identified as having anticholinesterase properties. mdpi.com For example, extracts from fireweed (Chamaenerion angustifolium) have demonstrated AChE inhibitory activity. mdpi.com Chemical analysis of C. angustifolium has confirmed the presence of this compound as one of its lipophilic constituents. mdpi.com While these findings suggest a potential link, the specific contribution of this compound to the observed acetylcholinesterase inhibition by the total plant extract has not been explicitly detailed. mdpi.com
Table 2: General Mechanism of Acetylcholinesterase (AChE) Inhibition
| Step | Description |
|---|---|
| 1. Binding | The inhibitor molecule binds to the active site of the AChE enzyme. wikipedia.org |
| 2. Inactivation | The inhibitor modifies a key amino acid (e.g., serine), preventing the enzyme from binding to and hydrolyzing acetylcholine. duke.eduwikipedia.org |
| 3. Accumulation | Acetylcholine accumulates in the synaptic cleft, leading to continuous nerve stimulation. nih.govduke.edu |
| 4. Toxic Effect | Hyperstimulation of cholinergic receptors results in paralysis and death. epa.govduke.edu |
This table describes the general mechanism of action for AChE inhibitors. nih.govduke.eduwikipedia.org
Other Biological Activities in In Vitro and Ex Vivo Models
In vitro (in a controlled environment like a test tube or petri dish) and ex vivo (on tissue from a living organism in an external environment) studies provide valuable insights into the biological activities of chemical compounds. nih.govscielo.br this compound has been identified as a constituent in various plant extracts and essential oils that have been evaluated for their biological effects in such models. frontiersin.org
This compound has also been identified as a chemical component in the lipophilic extracts of other plants subjected to chemical and biological analysis. These include:
Oat Straw (Avena sativa L.): Found in acetone (B3395972) extracts, where aldehydes constitute a significant fraction of the lipophilic compounds. csic.es
Dianthus spp.: Detected in the surface wax of several species of Dianthus, where aldehydes can make up a notable portion of the chemical profile. nih.gov
Bilberry (Vaccinium myrtillus L.): Present in the cuticular fruit wax, with its proportion being influenced by environmental temperatures. frontiersin.org
These studies highlight the presence of this compound in various botanicals with demonstrated biological activities, suggesting its potential role in these effects, which warrants further specific investigation.
Table 3: Plant Sources of this compound and Observed Biological Activities of Extracts/Oils
| Plant Species | Part Studied | Extract/Oil Type | Observed Biological Activity of Extract/Oil | Citation |
|---|---|---|---|---|
| Sanguisorba officinalis | Aerial Parts | Essential Oil | Antibacterial | frontiersin.org |
| Annona squamosa | Leaf | Ethanolic Extract | Insecticidal, Antifeedant, Ovicidal | horizonepublishing.com |
| Chamaenerion angustifolium | Leaves and Stems | Hexane (B92381) Extract | Anticholinesterase | mdpi.com |
| Avena sativa L. | Straw | Acetone Extract | Studied for chemical composition | csic.es |
| Dianthus spp. | Aerial Parts/Flowers | Diethyl-ether washings | Studied for chemotaxonomy | nih.gov |
| Vaccinium myrtillus L. | Fruit | Cuticular Wax | Studied for response to temperature | frontiersin.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Advanced Analytical Methodologies for Nonacosanal Research
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for separating Nonacosanal from complex mixtures, a necessary prerequisite for its accurate identification and quantification. Both gas and liquid chromatography are utilized, often coupled with mass spectrometry for definitive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) Optimization and Application
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and frequently used technique for the analysis of volatile and semi-volatile compounds like this compound. dokumen.pub However, direct analysis can be challenging, and optimization of the chromatographic conditions and sample derivatization are critical for achieving sensitive and reliable results. nih.gov
Optimization:
Column Selection: The choice of capillary column is crucial for separating long-chain aldehydes. Columns with specific stationary phases, such as those coated with 35% dimethyl and 65% diphenylpolysiloxane (e.g., Restek 65TG) or 5% diphenyl/95% dimethyl polysiloxane (e.g., HP-5MS, SH-Rxi-5ms), are commonly employed. gerli.commdpi.compeerj.comhorizonepublishing.com
Temperature Programming: A carefully controlled oven temperature program is essential for the elution of high-boiling-point compounds like this compound. A typical program might start at a lower temperature (e.g., 80°C) and gradually increase to a high final temperature (up to 320-350°C) to ensure the elution of all components, including waxes that may be present in the sample. gerli.compeerj.com
Ionization and Detection: Electron Ionization (EI) is a common ionization technique used in GC-MS. nih.gov For enhanced sensitivity, especially after derivatization with electron-capturing groups, Negative Ion Chemical Ionization (NICI) is a preferred method. nih.gov Analysis is often performed in selected-ion monitoring (SIM) mode to increase sensitivity and selectivity for the target analyte. nih.gov
Application: GC-MS has been successfully applied to identify this compound in various plant extracts, including those from Chamaenerion latifolium, Echinacea purpurea, Psychotria viridis, and in rice. redalyc.orgmdpi.combiochemjournal.comnih.gov In a study on Brassica napus leaf wax, this compound was identified and quantified after derivatization and analysis by GC-MS. peerj.com Similarly, it was detected in the essential oil of Sanguisorba officinalis and in banana peel extracts using GC-MS. nih.govresearchgate.net
The table below summarizes typical GC-MS parameters used in this compound research.
| Parameter | Specification | Research Context/Source |
| Capillary Column | SH-RXi-5ms (30 m × 0.25 mm × 0.25 µm) | Analysis of Echinacea purpurea extracts. mdpi.com |
| HP-5MS (30 m x 0.32 mm x 0.25 µm) | Analysis of Brassica napus leaf wax. peerj.com | |
| Rtx-5MS (30 m × 0.25 mm × 0.25 µm) | Phytochemical profiling of Annona squamosa. horizonepublishing.com | |
| Oven Program | Initial 80°C, ramped to higher temperatures. | General analysis of leaf waxes. peerj.com |
| Carrier Gas | Helium | Standard for GC-MS analysis. peerj.comhorizonepublishing.com |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) | High-sensitivity quantification of PFB-oxime derivatives. nih.gov |
| Electron Ionization (EI) | General identification and fragmentation analysis. nih.gov |
High-Performance Liquid Chromatography (HPLC) Integration
While GC-MS is prevalent, High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), offers a valuable alternative, especially for analyzing derivatized aldehydes or as part of a multi-faceted analytical approach. springernature.com The analysis of fatty aldehydes by LC-MS can be challenging and often requires chemical derivatization to improve ionization efficiency and chromatographic separation. springernature.com
Advanced systems like HPLC coupled with electrospray ionization (ESI) and high-resolution mass analyzers such as time-of-flight (TOF) or quadrupole-time-of-flight (QTOF) have been used. redalyc.orgspringernature.com For instance, the analysis of constituents from Psychotria viridis leaves, including this compound, utilized LCMS-ESI-IT-TOF (Liquid Chromatography-Mass Spectrometry with Electrospray Ionization and Ion Trap-Time-of-Flight). redalyc.orgscielo.br In another approach, long-chain fatty aldehydes were quantified using isotope-dilution HPLC-ESI-QTOF MS after derivatization. springernature.com This highlights the integration of HPLC not just for separation but as a critical component of highly sensitive and specific quantitative workflows. mdpi.comspringernature.com
Spectroscopic Characterization and Structural Elucidation in Research Contexts
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound isolated from natural sources. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's carbon skeleton and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for structural elucidation. redalyc.orgscielo.br The aldehyde functional group of this compound gives rise to highly characteristic signals.
In the ¹H NMR spectrum, the aldehydic proton appears as a triplet at approximately δH 9.7 ppm . scielo.brresearchgate.net
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is observed far downfield, around δC 202.85 ppm . scielo.brresearchgate.net Other signals correspond to the long aliphatic chain. scielo.br These distinct chemical shifts are key identifiers for the aldehyde moiety. uwimona.edu.jm
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. redalyc.org For this compound, the most significant absorption band is the C=O (carbonyl) stretch, which typically appears around 1720 cm⁻¹ . scielo.br Other characteristic bands include those for C-H stretching of the long aliphatic chain (around 2850-2958 cm⁻¹) and bending vibrations (around 1470 cm⁻¹ and 720-730 cm⁻¹). scielo.brnih.gov
The table below details the key spectroscopic data for the identification of this compound.
| Spectroscopic Technique | Key Signal/Band | Assignment | Reference |
| ¹H NMR | δH 9.7 (t, J = 1.6 Hz) | Aldehydic proton (-CHO) | scielo.brresearchgate.net |
| ¹³C NMR | δC 202.85 | Carbonyl carbon (-CHO) | scielo.brresearchgate.net |
| IR Spectroscopy | ~1720 cm⁻¹ | C=O stretching vibration | scielo.br |
| ~2958-2850 cm⁻¹ | C-H stretching of aliphatic chain | scielo.br |
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
The analysis of this compound from complex biological matrices, such as plant tissues or cellular lysates, requires meticulous sample preparation to remove interfering substances and enhance analytical sensitivity. nih.govcsic.es
Extraction and Cleanup: The first step typically involves extraction of lipophilic compounds using a suitable solvent system, such as hexane (B92381), chloroform, or acetone (B3395972), often with methods like Soxhlet extraction. gerli.comcsic.es For many biological samples, a cleanup step is essential. For example, when analyzing free aldehydes, it is crucial to first separate plasmalogens, which are lipid components that can degrade and artificially generate aldehydes during the analytical process. nih.govnih.gov This separation can be achieved using solid-phase extraction (SPE) with a silica (B1680970) gel column. gerli.comnih.gov
Derivatization: Derivatization is a chemical modification of the analyte to improve its chromatographic behavior and detection sensitivity. gcms.czresearchgate.net For long-chain aldehydes like this compound, this is a near-universal requirement.
For GC-MS Analysis:
Oximation: The most common approach involves converting the aldehyde to an oxime derivative. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent that forms PFB-oximes. nih.govnih.govresearchgate.net These derivatives are highly responsive in GC-MS, particularly with NICI detection, which can lower the limit of detection to the picomole level. gerli.comnih.gov
Acetal Formation: Aldehydes can be converted to dimethylacetals, which are stable and separate well from fatty acid methyl esters during GC analysis. nih.govgerli.com
Silylation: For extracts containing multiple compound classes, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to derivatize active hydrogens (e.g., in alcohols and acids) alongside other components, allowing for a broader chemical profile in a single GC-MS run. mdpi.comcsic.es
For HPLC Analysis:
Hydrazone Formation: Aldehydes readily react with hydrazines to form stable hydrazone derivatives that can be easily separated by HPLC and detected by MS. springernature.com Common reagents include 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DAIH). springernature.com
Quantitative Analysis and Standardization Approaches
Accurate quantification of this compound requires a robust and validated analytical method. saspublishers.comnih.goveuropa.eu Modern approaches rely heavily on mass spectrometry-based techniques due to their high selectivity and sensitivity.
Methodology: Quantitative analysis is typically performed using GC-MS or LC-MS/MS operating in a targeted mode, such as multiple reaction monitoring (MRM) or selected ion monitoring (SIM). nih.govbiochemjournal.com This involves monitoring specific precursor-to-product ion transitions for the derivatized this compound, which minimizes interference from the matrix and improves accuracy. biochemjournal.com
Standardization:
Calibration Curves: Quantification is based on a calibration curve constructed from the analysis of standard solutions of known concentrations. nih.gov These curves plot the instrument response against the concentration of the analyte, and a good linear relationship (correlation coefficient, R² > 0.99) is a key requirement for an accurate method. biochemjournal.comresearchgate.net
Internal Standards: To correct for variations in sample preparation and instrument response, an internal standard is often used. The ideal approach is isotope-dilution mass spectrometry, where a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) is added to the sample at the beginning of the workflow. springernature.comresearchgate.net This provides the most accurate quantification possible.
Method Validation: A quantitative method must be validated by determining key performance parameters, including the limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). nih.govresearchgate.net For example, a method for quantifying fatty aldehydes reported a detection limit as low as 0.09 ng L⁻¹ and RSDs well below 8%. researchgate.net
The table below shows examples of quantitative parameters from studies on long-chain aldehydes.
| Parameter | Value/Range | Analytical Context | Reference |
| Limit of Detection (LOD) | 0.5 pmol | GC-MS of PFB-oxime derivatives. | gerli.com |
| 0.09 ng L⁻¹ | HPLC-MS/MS of DMAQ derivatives. | researchgate.net | |
| Linearity (R²) | > 0.995 | GC-MS/MS analysis of pesticides and other compounds. | biochemjournal.com |
| > 0.999 | HPLC-DAD analysis of phenolic compounds. | nih.gov | |
| Recovery | 70-120% | Standard requirement for pesticide residue analysis. | biochemjournal.com |
| Precision (RSD) | < 7.97% | Inter-day precision for HPLC-MS/MS method. | researchgate.net |
Chemical Synthesis and Biotechnological Production for Research
Laboratory Synthesis Methodologies for Nonacosanal and its Deuterated Analogs
The laboratory synthesis of this compound and its deuterated forms is essential for creating pure standards for analytical research and for mechanistic studies. While direct synthesis routes for this compound are not extensively detailed in singular reports, its production can be inferred from established organometallic and catalytic processes applicable to long-chain aldehydes. One such industrial method is hydroformylation, where a long-chain alkene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst, such as rhodium complexed with an organophosphorous ligand, to produce aldehydes. google.com This process can be tailored to produce a range of aldehydes, including this compound. google.com
The synthesis of deuterated analogs, particularly C-1 deuterated aldehydes, is of significant interest for use as internal standards in mass spectrometry-based quantification and for probing reaction mechanisms. chemrxiv.orgbeilstein-journals.org Conventional methods often involve expensive deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov More recent advancements provide more efficient and practical routes. N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for promoting hydrogen-deuterium exchange (HDE) at the formyl group of aldehydes. nih.govgoogle.com This method uses a suitable NHC catalyst in a solvent containing a deuterium (B1214612) source, such as heavy water (D₂O), to facilitate the reversible formation of a Breslow intermediate, ultimately leading to high levels of deuterium incorporation at the C-1 position. nih.gov This technique is applicable to a wide array of aliphatic aldehydes and represents a viable strategy for producing deuterated this compound. nih.govgoogle.com Another innovative approach involves a visible-light-mediated photoredox deoxygenation of the corresponding carboxylic acid precursor, which generates an acyl radical that can be trapped with a deuterium donor. nih.gov
Table 1: Methodologies for Synthesis of Aldehydes and Deuterated Analogs
| Method | Description | Application | Key Features |
|---|---|---|---|
| Hydroformylation | Reaction of an alkene with carbon monoxide and hydrogen using a metal catalyst (e.g., rhodium complex). google.com | Industrial production of aldehydes. | Can be adapted for long-chain aldehydes like this compound. google.com |
| N-Heterocyclic Carbene (NHC) Catalysis | Promotes hydrogen-deuterium exchange at the formyl position using D₂O as the deuterium source. nih.gov | Synthesis of C-1 deuterated aldehydes. nih.govgoogle.com | Mild reaction conditions; avoids expensive deuterated reagents. nih.gov |
| Photoredox Catalysis | Generation of an acyl radical from a carboxylic acid precursor, followed by deuteration. nih.gov | Synthesis of C-1 deuterated aldehydes. | Utilizes visible light; an alternative to traditional reduction/oxidation sequences. nih.gov |
Strategies for Controlled Biosynthetic Production
This compound is a naturally occurring compound found in the epicuticular waxes of many plants and insects. researchgate.netcdnsciencepub.combiorxiv.org The biosynthesis of these waxes involves the elongation of fatty acids to produce very-long-chain fatty acids (VLCFAs), which are then modified through two primary pathways: an alkane-forming pathway (decarbonylation) and an alcohol-forming pathway (reduction). cdnsciencepub.com this compound is a key intermediate in these pathways.
Strategies for the controlled biosynthesis of this compound focus on manipulating these natural pathways through genetic or environmental means.
Genetic Modification: In the plant Arabidopsis thaliana, numerous mutants with defects in wax biosynthesis, known as eceriferum (cer) mutants, have been identified. cdnsciencepub.com For instance, mutations in the CER3 gene, which is involved in the decarbonylation of fatty aldehydes to alkanes, can lead to an accumulation of the aldehyde precursors. cdnsciencepub.com Similarly, modifying genes responsible for the reduction of aldehydes to primary alcohols can also increase the pool of free aldehydes. cdnsciencepub.com Identifying and manipulating the specific elongase genes that extend the fatty acid chain to the C28 and C30 length could also fine-tune the production of the this compound precursor, octacosanoic acid. cdnsciencepub.com
Environmental Control: The composition and quantity of cuticular waxes are highly responsive to environmental conditions, particularly temperature. researchgate.netbiorxiv.org Studies in Drosophila species have shown that rearing temperature significantly alters the cuticular hydrocarbon profile. biorxiv.org For example, in Drosophila novamexicana, individuals developed at 15°C and 20°C produced higher amounts of this compound compared to those reared at higher temperatures. biorxiv.orgnih.gov This suggests that controlling environmental parameters like temperature can be a strategy to modulate the in-vivo production of this compound in certain organisms. researchgate.net
Table 2: Factors Influencing Biosynthetic Production of this compound
| Factor | Organism Example | Effect on this compound | Mechanism |
|---|---|---|---|
| Genetic Regulation | Arabidopsis thaliana (cer3 mutant) | Potential accumulation | Blockage of the decarbonylation pathway that converts aldehydes to alkanes. cdnsciencepub.com |
| Environmental Temperature | Drosophila novamexicana | Higher production at 15-20°C | Temperature mediates the regulation of cuticular wax biosynthetic pathways. biorxiv.orgnih.gov |
Development of Microbial Fermentation Systems for this compound Production
Microbial fermentation offers a promising and sustainable alternative to chemical synthesis for producing valuable chemicals. While the microbial production of an ultra-long-chain aldehyde like this compound (C29) is challenging and not yet reported at scale, the foundational work on producing other long-chain fatty aldehydes provides a clear roadmap. asm.orgsciepublish.com The general strategy involves engineering common microbial hosts like Escherichia coli or Saccharomyces cerevisiae to channel carbon flux from central metabolism towards fatty acid synthesis and subsequent conversion to aldehydes. researchgate.net
A key enzyme in this process is the carboxylic acid reductase (CAR). sciepublish.com Enzymes such as the CAR from Mycobacterium marinum have demonstrated the ability to reduce a range of long-chain fatty acids (up to C18) into their corresponding aldehydes. sciepublish.com A theoretical pathway for this compound production would involve:
Engineering the host to produce the C29 precursor, nonacosanoic acid.
Introducing a heterologous CAR enzyme capable of acting on this very-long-chain substrate.
Minimizing the degradation of the product. A major challenge in microbial aldehyde production is the rapid endogenous conversion of aldehydes into other compounds, primarily the corresponding alcohols, by native aldehyde reductases. asm.orgsciepublish.com Therefore, a critical step is to identify and knock out the genes encoding these reductases to enable aldehyde accumulation. asm.orgsciepublish.com
Recent efforts in metabolic engineering have focused on improving aldehyde production by modulating carbon flux, inactivating competing enzymes, and mitigating the cellular toxicity of aldehydes. sciepublish.com These strategies, combined with advanced fermentation techniques, form the basis for developing microbial cell factories for the custom synthesis of long-chain aldehydes like this compound. researchgate.net
Enzymatic Biotransformation for this compound Derivatives
Enzymatic biotransformation is a powerful technique that uses isolated enzymes or whole-cell systems to perform specific chemical modifications on a substrate, often with high selectivity and under mild conditions. wikipedia.orgnih.gov This approach can be used to generate novel derivatives of this compound with potentially altered or enhanced biological activities. The aldehyde functional group and the long alkyl chain of this compound offer multiple sites for enzymatic modification.
Key enzymatic reactions that could be applied to this compound include:
Reduction: Alcohol dehydrogenases (ADHs) can reduce the aldehyde group of this compound to a primary alcohol, yielding 1-nonacosanol. frontiersin.org This biotransformation is common in nature, and various ADHs with different substrate specificities have been characterized, some of which are active on long-chain aldehydes. frontiersin.org
Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the oxidation of aldehydes to their corresponding carboxylic acids. wikipedia.org The human enzyme ALDH3A2, for example, is known to act on a variety of long-chain aliphatic aldehydes. wikipedia.org Applying such an enzyme to this compound would produce nonacosanoic acid. Additionally, α-oxidation enzyme systems, found in plants like cucumbers, can catalyze the oxidation of fatty acids to produce shorter-chain aldehydes. nih.gov
Hydroxylation: Cytochrome P450 monooxygenases are versatile enzymes capable of hydroxylating non-activated C-H bonds along the alkyl chain. mdpi.com By selecting a P450 with appropriate regioselectivity, it would be possible to introduce hydroxyl groups at specific positions on the nonacosane (B1205549) backbone of this compound, creating a variety of hydroxylated derivatives. mdpi.com
These biotransformation approaches allow for the targeted synthesis of specific this compound derivatives, facilitating structure-activity relationship studies and the discovery of new bioactive molecules. nih.gov
Future Research Trajectories and Interdisciplinary Investigations
Advanced Omics Approaches (Genomics, Proteomics, Metabolomics) in Nonacosanal Studies
A systems biology approach, integrating genomics, proteomics, and metabolomics, will be crucial for a comprehensive understanding of this compound production and regulation. nih.gov
Genomics: Whole-genome sequencing of this compound-producing organisms can reveal the genetic blueprint for its biosynthesis. Transcriptomic analysis (RNA-seq) can identify genes that are upregulated under conditions that lead to increased this compound accumulation, such as in response to specific environmental stressors. nih.govscispace.com
Proteomics: This will enable the identification and quantification of the proteins, particularly the enzymes, directly involved in the this compound biosynthetic pathway. science.gov This can help in understanding the regulatory networks that control the flux through the pathway.
Integrative analysis of these "omics" datasets will provide a holistic view of the biological system and facilitate the identification of key regulatory points for engineering purposes.
Engineering Biological Systems for Enhanced this compound Production or Modulation
Metabolic engineering offers a promising avenue for the sustainable production of this compound and other valuable long-chain aldehydes. frontiersin.orgasm.org By harnessing the power of microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, it is possible to produce these compounds from renewable feedstocks. frontiersin.org
Key strategies for engineering these systems include:
Heterologous Expression of Biosynthetic Genes: Introducing the genes for the this compound biosynthetic pathway into a microbial host. frontiersin.orgnih.gov
Optimization of Precursor Supply: Engineering the host's metabolism to increase the availability of the precursor molecules, such as very-long-chain fatty acids. nih.gov
Minimizing Competing Pathways: Deleting or downregulating genes that encode for enzymes that convert this compound into other compounds, thereby increasing its accumulation. frontiersin.orgnih.gov
Protein Engineering: Modifying the enzymes in the pathway to improve their activity, specificity, or stability. frontiersin.org For example, engineering a fatty acyl-CoA reductase has been shown to alter its activity for aldehyde and hydrocarbon biosynthesis in S. cerevisiae. frontiersin.org
A cell-free protein synthesis (CFPS) platform has also been developed for the in vitro conversion of long-chain fatty acids to fatty aldehydes, offering greater control over the reaction and product selectivity. nih.gov
Development of Environmentally Sustainable Applications Based on this compound's Biological Functions
Plant Adaptation and Agricultural Resilience
This compound is a component of the cuticular wax of many plants, which forms a protective barrier against various biotic and abiotic stresses. nih.gov The composition and amount of cuticular wax can change in response to environmental cues such as temperature and hormone levels. nih.govfrontiersin.org
Drought and Temperature Stress: Studies have shown that plants can adjust their cuticular wax composition to adapt to changing environmental conditions. frontiersin.org For example, in bilberry fruits, the proportion of aldehydes, including this compound, increased at lower temperatures. frontiersin.org In Brassica napus, the amount of this compound was found to be altered in response to treatment with the plant hormones salicylic (B10762653) acid (SA), methyl jasmonate (MeJA), and 1-aminocyclopropane-1-carboxylic acid (ACC), which are involved in plant defense responses. nih.gov
Agricultural Resilience: By understanding the role of this compound in plant stress tolerance, it may be possible to develop strategies to enhance the resilience of crops to the impacts of climate change. agriculture.gov.auplos.org This could involve breeding for crops with optimal cuticular wax profiles or developing treatments that modulate this compound levels to improve stress resistance. adaptation-undp.org Nature-based solutions that mimic natural processes are being explored to improve agricultural productivity and resilience. frontiersin.org
The following table summarizes the changes in this compound content in Brassica napus leaves in response to different hormone treatments.
| Treatment | Cultivar | This compound (µg/g) |
| Control | ZS9 | 0.038 ± 0.009a |
| MeJA | ZS9 | 0.018 ± 0.004b |
| SA | ZS9 | 0.023 ± 0.002b |
| ACC | ZS9 | 0.023 ± 0.001b |
| Control | YY19 | 0.047 ± 0.018ab |
| MeJA | YY19 | 0.044 ± 0.014ab |
| SA | YY19 | 0.038 ± 0.011b |
| ACC | YY19 | 0.063 ± 0.011a |
| Data from nih.gov |
Eco-Friendly Pest Management Strategies
There is growing interest in the use of plant-derived compounds as alternatives to synthetic pesticides for pest management. horizonepublishing.com Some long-chain aldehydes have demonstrated insecticidal or antifeedant properties. While specific studies on the insecticidal activity of pure this compound are limited, its presence in plant extracts with known insecticidal properties suggests it may contribute to these effects. horizonepublishing.com
Future research should investigate:
The direct insecticidal and antifeedant activity of this compound against key agricultural pests.
Its potential as a repellent or pheromone disruptor.
Synergistic effects when combined with other natural compounds.
Natural Antimicrobial Agents (non-pharmacological applications)
Several studies have identified this compound in plant extracts that exhibit antimicrobial activity. doi.orgfrontiersin.orgcmu.ac.th For example, medium-chain aliphatic aldehydes have shown antimicrobial properties. doi.orgcmu.ac.th Extracts of banana peels containing this compound have demonstrated antibacterial activity against pathogenic bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. doi.orgcmu.ac.th Similarly, the essential oil of Sanguisorba officinalis, which contains this compound, has also shown antibacterial effects. frontiersin.org
Further research is needed to:
Determine the minimum inhibitory concentration (MIC) of pure this compound against a broad spectrum of microbes.
Elucidate its mechanism of antimicrobial action.
Explore its potential for use as a natural preservative in non-pharmacological applications, such as in cosmetics or as a surface disinfectant. frontiersin.org
The following table lists plant species in which this compound has been identified and that have reported antimicrobial activity.
| Plant Species | Part Used | Reported Antimicrobial Activity |
| Musa sapientum (Banana) | Peel | Antibacterial against B. subtilis, S. aureus, E. coli doi.orgcmu.ac.th |
| Sanguisorba officinalis | Aerial parts | Antibacterial frontiersin.org |
| Chamaenerion angustifolium | Leaves and Stems | General antimicrobial properties reported for the plant mdpi.comresearchgate.net |
| Data from doi.orgfrontiersin.orgcmu.ac.thmdpi.comresearchgate.net |
Computational Modeling and In Silico Studies of this compound Interactions
The exploration of this compound's biological potential has been significantly advanced by computational modeling and in silico studies. These computer-based methods allow researchers to predict the interactions between this compound and various biological targets, offering insights into its potential pharmacological activities before extensive laboratory work is undertaken. nih.govmun.ca Molecular docking, a primary technique in this field, simulates the binding of a ligand (this compound) to the active site of a target protein, predicting the binding affinity and orientation. nih.govnih.gov
In silico investigations have primarily focused on molecular docking simulations to screen this compound against a variety of protein targets associated with different diseases. For instance, studies have explored its interaction with enzymes and receptors involved in inflammation, cancer, and diabetes. In one study, this compound was docked with BCL-2 (an anti-apoptotic protein often implicated in cancer) and COX-2 (an enzyme involved in inflammation), suggesting potential anticancer and anti-inflammatory properties. nih.gov Another computational analysis identified this compound as a potential angiotensin AT2 receptor antagonist, indicating a possible role in vasodilation and blood pressure regulation. nih.gov
Further research has used these methods to evaluate this compound's potential as an antidiabetic agent by simulating its interaction with the α-glucosidase enzyme, which is involved in carbohydrate digestion. tjnpr.orgtjnpr.org The results of these docking studies are often quantified by a binding energy score (measured in kcal/mol), where a more negative value typically indicates a stronger, more stable interaction between the ligand and the protein. mdpi.com
Beyond predicting activity, computational tools are used to forecast the pharmacokinetic properties of compounds in a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. researchgate.netmdpi.com For this compound, in silico ADMET studies have predicted a high blood-brain barrier (BBB) penetration score (logBB ≥0.7) and central nervous system (CNS) activity, suggesting it has the potential to enter and act within the CNS. researchgate.netresearchgate.net These predictive models play a crucial role in the early stages of drug discovery by helping to identify candidates with favorable profiles for further development. nih.gov
The table below summarizes key findings from molecular docking studies involving this compound.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Biological Activity | Reference(s) |
| α-Glucosidase | 3WY1 | -4.5 | Antidiabetic | tjnpr.orgtjnpr.org |
| BCL-2 | Not Specified | Not Specified | Anticancer | nih.gov |
| COX-2 | Not Specified | Not Specified | Anti-inflammatory | nih.gov |
| Angiotensin AT2 Receptor | Not Specified | Not Specified | Antihypertensive, Vasodilator | nih.gov |
Exploration of this compound in Novel Biological Contexts
While much of the research on this compound has centered on its presence in terrestrial plants and its potential therapeutic applications, future research trajectories are pointing towards its exploration in more novel and diverse biological systems. The identification of this compound in a wide array of plant species, from common foods to ethnobotanical preparations, suggests a versatile and potentially fundamental role in plant biochemistry that is not yet fully understood.
This compound has been identified as a chemical constituent in plants such as Parkia timoriana (tree bean), Citrullus lanatus (watermelon) rind, Ficus lutea, and Sanguisorba officinalis. nih.govtjnpr.orgresearchgate.netfrontiersin.org Its presence has also been confirmed in Solanum tuberosum (potato). nih.gov Notably, it was isolated from the leaves of Psychotria viridis, a plant famously used in the preparation of the psychoactive Amazonian beverage, Ayahuasca. acs.orgscience.gov The occurrence of this long-chain aldehyde in such varied botanical contexts hints at diverse ecological and physiological functions, from acting as a semiochemical to being a component of surface waxes that protect against environmental stressors.
The next frontier for this compound research lies in currently unexplored biological domains, particularly in extremophiles and marine ecosystems.
Extremophiles : Organisms that thrive in extreme environments—such as high temperatures, extreme pH, or high salinity—possess unique biochemical adaptations. nih.gov Their lipids and cell membranes, for example, often contain unique molecules to maintain stability under harsh conditions. nih.govnih.gov Investigating the lipidome of extremophilic microorganisms could reveal the presence of this compound or related long-chain aldehydes, which might play a critical role in membrane integrity and survival in these challenging niches. frontiersin.org The study of such organisms could uncover novel biological functions for these compounds. nasa.govmdpi.com
Marine Biology : Marine environments represent a vast and largely untapped source of novel chemical compounds. nih.govuq.edu.au Marine organisms, from microorganisms to invertebrates and algae, have evolved unique metabolic pathways to adapt to their specific environments, leading to the production of a wide diversity of natural products. gu.serug.nl Systematic screening of marine species for long-chain aldehydes like this compound could reveal new sources and previously unknown ecological roles, such as in chemical signaling, defense mechanisms, or symbiotic interactions. nih.gov
Furthermore, the field of synthetic biology offers powerful tools for future investigations. biojournals.usyschaerli.com By engineering microorganisms to produce this compound, researchers could overcome the limitations of extraction from natural sources, enabling a more stable and scalable supply for in-depth study. biojournals.us Moreover, synthetic biological systems can be designed to probe the function of this compound by introducing it into artificial cells or rewiring metabolic pathways in host organisms, providing a controlled environment to elucidate its specific molecular interactions and physiological effects. yschaerli.comd-nb.info
Q & A
What analytical methodologies are most effective for identifying nonacosanal in heterogeneous biological samples?
Basic
Gas chromatography-mass spectrometry (GC-MS) paired with derivatization protocols (e.g., silylation) is the gold standard for detecting this compound in lipid-rich matrices. Researchers must optimize column temperature gradients to resolve this compound from co-eluting hydrocarbons. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is complementary for structural confirmation but requires high-purity isolation .
| Method | Sensitivity (LOD) | Key Challenges |
|---|---|---|
| GC-MS | 0.1–1.0 ng/mL | Matrix interference in crude extracts |
| NMR | 10–50 µg | Low abundance in complex mixtures |
How should experimental designs be structured to investigate this compound’s role in plant cuticular wax biosynthesis?
Advanced
Adopt a factorial design with controlled variables (e.g., light exposure, humidity) and mutant plant models (e.g., Arabidopsis cer mutants). Include replicate sampling across developmental stages to account for temporal variation. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pathway intermediate profiling, and validate via gene knockout/overexpression studies .
What statistical approaches resolve contradictions in reported bioactivity data for this compound across studies?
Advanced
Apply meta-analytical frameworks to harmonize datasets with heterogeneity in experimental conditions (e.g., solvent systems, cell lines). Use sensitivity analysis to identify confounding variables (e.g., impurity thresholds >5% skewing dose-response curves). Replicate key assays under standardized OECD guidelines to isolate methodological artifacts .
How can synthesis protocols for this compound be optimized to achieve >98% purity?
Advanced
Implement a two-step catalytic reduction: (1) hydrogenate triacontanal precursors using Pd/C under inert atmospheres, and (2) purify via silica gel chromatography with hexane:ethyl acetate gradients. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using differential scanning calorimetry (DSC) to detect polymorphic impurities .
What interdisciplinary strategies are required to characterize this compound’s ecological roles in insect pheromone systems?
Advanced
Combine field sampling (SPME fiber-based volatile collection) with electrophysiological recordings (GC-electroantennography). Validate behavioral assays in wind tunnels and integrate molecular docking simulations to predict receptor binding affinities. Cross-reference data with transcriptomic profiles of insect olfactory proteins .
How should longitudinal studies be designed to assess this compound accumulation in environmental systems?
Advanced
Use stratified random sampling across seasons and microhabitats. Pair HPLC quantification with stable isotope tracing (¹³C-labeled this compound) to track biodegradation kinetics. Apply mixed-effects models to account for spatial autocorrelation and climatic covariates (e.g., UV exposure, rainfall) .
What validation criteria ensure reliability in this compound-related metabolomic datasets?
Advanced
Follow the Metabolomics Standards Initiative (MSI) guidelines:
- Use internal standards (e.g., deuterated analogs) for retention time alignment.
- Perform coefficient of variation (CV) analysis across technical replicates (CV <15% acceptable).
- Apply false discovery rate (FDR) correction to multivariate statistical models (e.g., OPLS-DA) .
How do researchers mitigate matrix effects when quantifying this compound in plant wax extracts?
Basic
Employ matrix-matched calibration curves using wax-free plant mutants or simulated matrices. Optimize solid-phase extraction (SPE) cleanup with C18 cartridges and validate recovery rates via spike-in experiments. Avoid solvent evaporation steps that concentrate interfering lipids .
What computational models predict this compound’s interactions with lipid bilayers?
Advanced
Run molecular dynamics (MD) simulations using CHARMM36 force fields. Parameterize this compound’s alkyl chain conformation via quantum mechanical (QM) calculations. Validate against experimental data from Langmuir-Blodgett monolayer studies measuring surface pressure-area isotherms .
How are contradictions in this compound’s thermal stability profiles reconciled across studies?
Advanced
Standardize thermogravimetric analysis (TGA) protocols under controlled atmospheres (N₂ vs. air). Compare degradation onset temperatures with differential thermal analysis (DTA) to distinguish oxidative vs. pyrolytic decomposition pathways. Publish raw DSC thermograms in supplementary materials for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
